1-Isopropyl-1H-1,2,4-triazole

Descripción general

Descripción

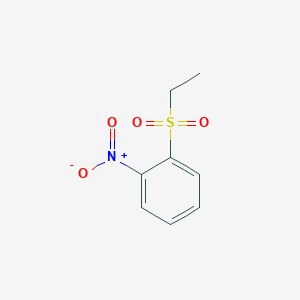

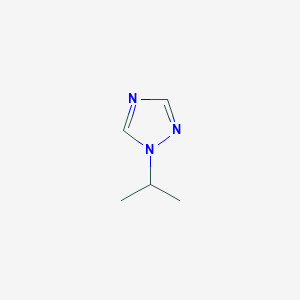

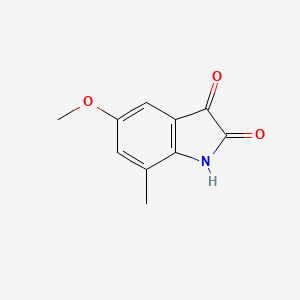

1-Isopropyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a five-membered ring molecule containing three nitrogen atoms and two carbon atoms . It is a significant heterocycle that exhibits a broad range of biological activities . The molecular formula of 1-Isopropyl-1H-1,2,4-triazole is C5H9N3 .

Synthesis Analysis

1,2,4-Triazoles can be synthesized from various nitrogen sources . A method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide has been reported, which proceeds smoothly under microwave irradiation in the absence of a catalyst . Another synthesis method involves the decarboxylation and cyclization of 2-aryl-2-isocyanate with aryl diazonium salts .

Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1H-1,2,4-triazole is planar . The C-N and N-N distances fall into a narrow range of 136 - 132 picometers, consistent with the aromaticity . The molecular weight is 111.145 Da .

Chemical Reactions Analysis

1,2,4-Triazoles are amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Physical And Chemical Properties Analysis

1-Isopropyl-1H-1,2,4-triazole has a molecular weight of 111.15 . It has a density of 1.1±0.1 g/cm3, a boiling point of 194.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . The molar refractivity is 32.7±0.5 cm3 .

Aplicaciones Científicas De Investigación

Triazole Derivatives in Drug Development

Triazole compounds, including 1H-1,2,4-triazole derivatives, have been extensively explored in drug development due to their diverse biological activities. These compounds are significant for preparing new drugs with a variety of therapeutic effects. Studies have shown triazoles possessing anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their role in addressing neglected diseases is also notable (Ferreira et al., 2013).

Use in Proton-Conducting Electrolytes

1H-1,2,4-Triazole has been identified as an effective component in enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes (PEMs). These materials, including those containing 1H-1,2,4-triazole, exhibit excellent electrochemical stability under fuel cell operating conditions (Li et al., 2005).

Supramolecular Interactions in Coordination Chemistry

1H-1,2,4-triazoles demonstrate diverse supramolecular interactions, making them applicable in coordination and supramolecular chemistry. These interactions are vital for applications in anion recognition, catalysis, and photochemistry, extending beyond the original scope of click chemistry (Schulze & Schubert, 2014).

Synthesis and Structure of Metal Complexes

Research has been conducted on the synthesis of novel 1-iso-propyl-1H-1,2,4-triazole compounds and their coordination with metals like copper. These studies focus on the composition and structure of such complexes, which are of interest in the field of coordination chemistry (Degtyarik et al., 2020).

Inhibitory Activity in Corrosion Protection

4H-1,2,4-Triazole derivatives have been explored for their inhibitory efficiency in corrosion protection of metals like mild steel in acidic environments. These compounds demonstrate effective adsorption on metal surfaces, providing significant protection against corrosion and dissolution (Bentiss et al., 2007).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 1-Isopropyl-1H-1,2,4-triazole . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or contact, immediate medical attention is recommended .

Propiedades

IUPAC Name |

1-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-5(2)8-4-6-3-7-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTUDLGSHURRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509257 | |

| Record name | 1-(Propan-2-yl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1H-1,2,4-triazole | |

CAS RN |

63936-02-7 | |

| Record name | 1-(Propan-2-yl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Methylamino)methyl]cyclohexanol](/img/structure/B1367155.png)

![4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1367167.png)

![1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide](/img/structure/B1367168.png)